1-Methylpiperazine-2,3-dione
Overview
Description
1-Methylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol It is characterized by a piperazine ring substituted with a methyl group and two keto groups at positions 2 and 3
Mechanism of Action
Mode of Action
It’s known that the compound is formed as an intermediate in a reaction involving di-me oxalate and n-methylethylenediamine through an aminolysis reaction . This suggests that the compound might interact with its targets through similar chemical reactions .
Biochemical Pathways
Piperazine derivatives, in general, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant , suggesting that 1-Methylpiperazine-2,3-dione might affect similar biochemical pathways.
Result of Action
Given the compound’s potential role in the synthesis of various drugs , it can be inferred that it might have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-Methylpiperazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity of this compound can be modulated by its subcellular localization, influencing its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2,3-dione can be synthesized through a green and cost-effective approach involving two primary steps . Initially, di-methyl oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form this compound as an intermediate. This step utilizes affordable raw materials and a straightforward process, enhancing the method’s economic viability and simplicity. Subsequently, this intermediate undergoes hydrogenation using Raney nickel at temperatures ranging between 150-200°C and pressures of 3.0-5.0 MPa. The catalyst choice and reaction conditions are crucial for achieving high efficiency and selectivity, leading to the production of 1-Methylpiperazine with impressive purity and yield .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, emphasizing cost-effectiveness and environmental sustainability. The reported conversion rate of N-methylethylenediamine is 98.34%, with 1-Methylpiperazine selectivity at 96.72%, and an overall yield reaching 95.11% .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Hydrogenation using catalysts like Raney nickel under high pressure and temperature conditions.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
1-Methylpiperazine-2,3-dione has diverse applications in scientific research :
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
1-Methylpiperazine-2,3-dione can be compared with other similar compounds, such as N-Methylpiperazine . Other similar compounds include piperazine and its derivatives, which are widely employed in pharmaceuticals and organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-methylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVEQXAOQPAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208420 | |
Record name | 2,3-Piperazinedione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-29-3 | |
Record name | 2,3-Piperazinedione, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Piperazinedione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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